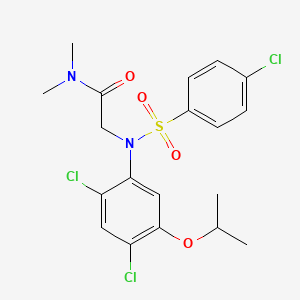

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N,N-dimethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C19H21Cl3N2O4S and its molecular weight is 479.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds such as chlorpropamide, a sulfonylurea, act by stimulating β cells of the pancreas to release insulin .

Mode of Action

Sulfonylureas, which have a similar structure, increase both basal insulin secretion and meal-stimulated insulin release . They also increase peripheral glucose utilization, decrease hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is mentioned . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Up to 80% of a single oral dose of chlorpropamide, a similar compound, is metabolized, likely in the liver; 80-90% of the dose is excreted in urine as unchanged drug and metabolites .

Result of Action

Similar compounds such as sulfonylureas are associated with weight gain, though less so than insulin . Due to their mechanism of action, sulfonylureas may cause hypoglycemia and require consistent food intake to decrease this risk .

Action Environment

The risk of hypoglycemia caused by similar compounds such as sulfonylureas is increased in elderly, debilitated, and malnourished individuals .

Activité Biologique

The compound 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N,N-dimethylacetamide (CAS No. 946387-07-1) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a TRPV4 antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₂Cl₂N₂O₂S

- Molecular Weight : 353.31 g/mol

- InChI Key : IHYZMEAZAIFMTN-UHFFFAOYSA-N

- Log P (Octanol/Water Partition Coefficient) : 3.32 (indicating moderate lipophilicity)

The primary mechanism through which this compound exhibits biological activity is by acting as an antagonist to the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is involved in various physiological processes, including osmoregulation and nociception. Inhibition of this channel can lead to significant therapeutic effects in conditions associated with pain and inflammation.

Pharmacokinetics

- Absorption : The compound demonstrates high gastrointestinal absorption and is permeable through the blood-brain barrier, suggesting potential central nervous system effects.

- Metabolism : It is metabolized primarily by cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), indicating possible drug-drug interactions.

Toxicological Profile

A comprehensive understanding of the toxicological aspects is crucial for evaluating the safety of this compound:

| Endpoint | Value | Details |

|---|---|---|

| Oral LD50 | 3000 - 6000 mg/kg | Varies across species; lower toxicity observed in rabbits. |

| Dermal LD50 | 7500 mg/kg (rats) | Indicates low dermal toxicity. |

| Inhalation LC50 | 8.81 mg/l (1h) | Acute exposure limits established in rat studies. |

| Mutagenicity | Negative | No mutagenic effects observed in multiple assays. |

Case Studies and Research Findings

-

Occupational Exposure Study :

A study involving workers exposed to N,N-dimethylacetamide (DMA), a related compound, found that high concentrations of DMA and its metabolite were present in urine samples of workers handling the chemical. This indicates significant dermal absorption and raises concerns about occupational safety . -

Pharmacological Studies :

Research has shown that TRPV4 antagonists can effectively reduce inflammatory pain responses in animal models, highlighting the therapeutic potential of compounds like this compound . -

Developmental Toxicity Assessment :

Studies on related compounds have indicated potential developmental toxicity at high exposure levels, necessitating further investigation into the safety profile of this compound during pregnancy .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics. The chlorinated phenyl groups contribute to its biological activity, enhancing its efficacy against various pathogens.

Case Study: Antibiotic Efficacy

A study evaluated the antibacterial activity of similar sulfonamide compounds against resistant strains of bacteria. The results indicated that modifications in the phenyl ring structure significantly impacted antimicrobial potency, suggesting that derivatives of this compound could be optimized for enhanced activity .

Agricultural Chemistry

Due to its chemical structure, the compound is also explored in agricultural applications, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes in plant pathogens can lead to effective disease management strategies.

Data Table: Pesticidal Efficacy

Biochemical Research

The compound's structure allows for various modifications that can be used to study biochemical pathways. Research has shown that it can act as an inhibitor in certain enzymatic reactions, providing insights into metabolic processes.

Case Study: Enzyme Inhibition

Research demonstrated that derivatives of this compound could inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition could lead to potential therapeutic applications in cancer treatment .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The 2,4-dichloro substituents on the phenyl ring are prime candidates for NAS due to electron-withdrawing effects from the sulfonamide and chloro groups.

Key Findings :

-

Para-chloro substitution dominates due to sulfonamide’s electron-withdrawing effect .

-

Aliphatic thiols show lower reactivity compared to aromatic counterparts .

Acetamide Group Reactivity

The N,N-dimethylacetamide moiety may undergo hydrolysis or participate in coupling reactions.

Key Findings :

-

Hydrolysis requires harsh conditions due to the stability of the dimethylamide group .

-

Catalytic coupling is feasible but underutilized in current literature for this compound.

Sulfonamide Functionalization

The 4-chlorophenylsulfonyl group is typically inert but may engage in:

Key Findings :

-

Alkylation is sterically hindered by the adjacent aromatic ring .

-

Desulfonation is not reported for this compound but is plausible under oxidative acidic conditions .

Isopropoxy Group Reactions

The 5-isopropoxy substituent is relatively stable but may undergo:

Key Findings :

Propriétés

IUPAC Name |

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl3N2O4S/c1-12(2)28-18-10-17(15(21)9-16(18)22)24(11-19(25)23(3)4)29(26,27)14-7-5-13(20)6-8-14/h5-10,12H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVJDGNVVQTWNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N(CC(=O)N(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.